molecular formula C13H12F5NO B4615378 N-(pentafluorophenyl)cyclohexanecarboxamide

N-(pentafluorophenyl)cyclohexanecarboxamide

Cat. No. B4615378
M. Wt: 293.23 g/mol
InChI Key: QQLHSULFALKJSV-UHFFFAOYSA-N
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Description

N-(pentafluorophenyl)cyclohexanecarboxamide is a chemical compound that belongs to the class of organic compounds known as carboxamides. It features both a cyclohexane ring and a pentafluorophenyl group linked through a carboxamide functional group. This structural composition contributes to its unique physical and chemical properties.

Synthesis Analysis

The synthesis of N-(pentafluorophenyl)cyclohexanecarboxamide and its derivatives typically involves multi-step organic reactions. For instance, a similar compound, N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, was synthesized using various aryl substituents and characterized by elemental analyses, IR, and 1H-NMR spectroscopy (Özer et al., 2009). These methods highlight the complex process of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(pentafluorophenyl)cyclohexanecarboxamide has been studied using X-ray crystallography. For example, the crystal structure of N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide was analyzed, showing that the cyclohexane ring adopts a chair conformation, and the molecular conformation is stabilized by intramolecular hydrogen bonds (Özer et al., 2021). This analysis provides insight into the three-dimensional arrangement of atoms in the molecule.

Chemical Reactions and Properties

Chemical reactions involving N-(pentafluorophenyl)cyclohexanecarboxamide are influenced by its functional groups. For example, the N-pentafluorophenyl maleimide, a related compound, reacts as a Diels-Alder dienophile forming adducts with various dienes, as demonstrated in 19F NMR studies (Bynum et al., 1998). Such reactions are crucial for understanding the chemical behavior of these compounds.

Physical Properties Analysis

The physical properties of N-(pentafluorophenyl)cyclohexanecarboxamide derivatives include solubility, crystal structure, and melting points. The synthesis and characterization of similar compounds have revealed important aspects of their physical properties, such as solubility in polar solvents and the ability to form transparent, tough films (Li et al., 2009).

Scientific Research Applications

Synthesis and Characterization

N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with pentafluorophenyl groups, have been synthesized and characterized. These compounds are studied for their molecular structures, which often show the cyclohexane ring adopting a chair conformation. Such studies are foundational in understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmacology (Özer et al., 2009).

Advanced Material Applications

The processing of polymers like isotactic poly(4-methyl-1-pentene) into micro- or nanofibers using solvents such as cyclohexane has been explored. These materials have potential applications in medical products, demonstrating the relevance of understanding solvent effects on polymer spinnability and morphology (Lee et al., 2006).

Chemical Kinetics and Reactivity

Research on the kinetics and chemistry of singlet (pentafluorophenyl)nitrene highlights its reactivity and potential applications in synthetic chemistry. Studies using cyclohexane and other solvents have provided insights into the formation of adducts, contributing to our understanding of nitrene chemistry (Poe et al., 1992).

Catalysis

The selective hydrogenation of phenol and its derivatives over catalysts involving cyclohexane derivatives demonstrates the potential of these compounds in catalytic processes. This research has implications for the chemical industry, particularly in the synthesis of intermediates for polyamides (Wang et al., 2011).

Photophysical Studies

Studies on the fluorescence quenching of carboxamide derivatives in various organic solvents, including cyclohexane, contribute to our understanding of photophysical properties. These findings have potential applications in the development of fluorescence-based sensors and molecular electronics (Patil et al., 2013).

Nanofiltration Membrane Development

The synthesis of novel nanofiltration membranes by interfacial polymerization of cyclohexane derivatives has been explored. These membranes show promise for water purification and separation technologies, highlighting the application of these compounds in environmental engineering (Chen et al., 2015).

properties

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5NO/c14-7-8(15)10(17)12(11(18)9(7)16)19-13(20)6-4-2-1-3-5-6/h6H,1-5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLHSULFALKJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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